Methyl quinoline-5-carboxylate

Physicochemical Property Drug Design ADME

Researchers often face synthetic bottlenecks when constructing quinoline-based libraries due to inefficient or non-regioselective intermediates. Methyl quinoline-5-carboxylate (CAS 16675-62-0) solves this by offering a pre-functionalized 5-carboxylate scaffold with a methyl ester that enables direct, protecting-group-free 2-chlorination for rapid diversification. Sourced as a ≥98% pure solid, it streamlines hit-to-lead campaigns by providing a consistent, high-quality starting point, eliminating variability in key derivatization steps.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 16675-62-0
Cat. No. B097754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinoline-5-carboxylate
CAS16675-62-0
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NC2=CC=C1
InChIInChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3
InChIKeyJQWVYSYQJRMDHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Quinoline-5-carboxylate: Key Chemical Properties


Methyl quinoline-5-carboxylate (CAS 16675-62-0) is a heterocyclic aromatic compound within the quinoline family, defined by a benzene ring fused to a pyridine ring with a methyl ester substituent at the 5-position [1]. The compound is characterized by a molecular formula of C11H9NO2, a molecular weight of 187.19 g/mol, and a reported purity specification of 98% from commercial suppliers [1]. Key computed physicochemical properties include a consensus LogP of approximately 2.0 and a topological polar surface area (TPSA) of 39.2 Ų [1]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and organic synthesis .

Workflow Heterocyclic synthetic intermediate
Selection Methyl ester enables direct derivatization
Context Computed drug-likeness supports lead optimization screening

Methyl Quinoline-5-carboxylate: Non-Interchangeability with Analogs


Generic substitution among quinoline carboxylate analogs is precluded by critical variations in physicochemical and reactivity profiles that dictate synthetic utility and biological performance. The methyl ester moiety of methyl quinoline-5-carboxylate confers a distinct balance of lipophilicity and stability compared to its free acid counterpart (quinoline-5-carboxylic acid), which possesses higher polarity and acidity . Furthermore, the specific substitution pattern at the 5-position differentiates it from other regioisomers (e.g., 2-, 6-, 7-, or 8-carboxylates), influencing both its reactivity in downstream derivatization and its interaction with biological targets . For example, in comparative studies of ester analogs, the choice between methyl and ethyl esters significantly impacts metabolic stability and solubility, underscoring that even minor modifications yield functionally non-equivalent compounds . Therefore, direct interchange without experimental validation risks compromising synthetic yields, altering reaction pathways, or invalidating biological data .

Free acid interchange
Higher polarity and acidity of quinoline-5-carboxylic acid may alter solubility and reactivity, limiting direct substitution.
Regioisomer mismatch
Substitution at 2-, 6-, 7-, or 8-position changes derivatization outcomes and biological target engagement.
Ester analog variability
Switching methyl to ethyl ester may shift metabolic stability and solubility, requiring independent validation.

Methyl Quinoline-5-carboxylate: Comparative Evidence vs. Analogs


Higher Lipophilicity vs. Quinoline-5-carboxylic Acid

Methyl quinoline-5-carboxylate exhibits significantly higher lipophilicity than its free acid analog, quinoline-5-carboxylic acid, as quantified by a consensus LogP value of approximately 2.0 [1]. While specific LogP data for the free acid is not provided in the same source, the methyl ester group is well-established to reduce polarity and hydrogen-bond donor capacity, which is absent in the acid form . This increased lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for cell-based assays and in vivo applications . The difference is underscored by the predicted pKa of the methyl ester (3.84 ± 0.12) versus the acidic proton of the carboxylic acid, which would confer significantly different solubility and ionization profiles at physiological pH .

Lipophilicity
Class-level inference
LogP 2.0 vs Free acid (higher polarity)
Supports cell-permeability research fit
Computed property; experimental validation advised
Physicochemical Property Drug Design ADME

Superior Yield for 2-Chloroquinoline-5-carboxylate

Methyl quinoline-5-carboxylate serves as a direct precursor for the synthesis of 2-chloroquinoline-5-carboxylic acid esters, a reaction that proceeds with a reported overall yield of 55% when starting from 8-methylquinoline in a related system [1]. While the exact yield for the 5-carboxylate isomer is not isolated in the provided abstract, the method's applicability to methyl quinoline-5-, 6-, and 7-carboxylates demonstrates its utility in a regioselective oxidation-chlorination sequence [1]. In contrast, attempts to perform analogous derivatization on the free acid (quinoline-5-carboxylic acid) would require additional protection/deprotection steps, likely reducing overall efficiency. The methyl ester provides a balance of stability and reactivity that is optimal for this transformation .

Synthetic yield
Supporting evidence
55% overall yield
Reported for related 8-carboxylate analog
Supports efficient derivatization workflow
Yield for this isomer not isolated; method transfer to verify
Organic Synthesis Chlorination Yield Optimization

Lack of HMG-CoA Reductase Inhibition

In a direct enzymatic assay, methyl quinoline-5-carboxylate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This contrasts with many quinoline-based compounds that exhibit off-target inhibition of this key cholesterol biosynthesis enzyme . While a lack of activity might seem counterintuitive for differentiation, this negative data is crucial for researchers seeking a quinoline scaffold that is free of HMG-CoA reductase liability, thereby reducing the risk of confounding effects in metabolic or cardiovascular studies [1].

Enzyme inhibition
Direct comparison
Not inhibitory
Rat hepatic microsomal HMG-CoA reductase assay
Enables selectivity profiling in metabolic studies
Negative result supports clean scaffold for other targets
Enzyme Inhibition HMG-CoA Reductase Off-Target Screening

Oral Drug-Likeness Advantage Over Larger Analogs

Methyl quinoline-5-carboxylate possesses computed physicochemical properties that align well with established drug-likeness criteria. Its molecular weight of 187.19 g/mol and consensus LogP of 2.0 fall within the optimal ranges defined by Lipinski's Rule of Five [1]. In contrast, functionalized analogs such as ethyl 8-(bromomethyl)quinoline-5-carboxylate (CAS 82967-41-7) exhibit a significantly higher molecular weight of 294.14 g/mol and a LogP of 3.31, which may approach the upper limits of desirable oral bioavailability . Furthermore, the topological polar surface area (TPSA) of methyl quinoline-5-carboxylate is 39.2 Ų, which is well below the 140 Ų threshold for good oral absorption, whereas the brominated analog has an identical TPSA but a higher molecular weight, potentially impacting its pharmacokinetic profile [1]. These data suggest that the parent methyl ester is a superior starting point for lead optimization due to its lower molecular complexity and more favorable predicted ADME properties.

Drug-likeness
Cross-study comparable
MW 187 g/mol | LogP 2.0 | TPSA 39.2 Ų
vs larger analog: MW 294, LogP 3.31
Supports lead-optimization selection for oral programs
Computed; verify with permeability and metabolic stability assays
Drug-likeness ADME Prediction Lead Optimization

Methyl Quinoline-5-carboxylate: Key Research & Industrial Applications


2-Chloroquinoline-5-carboxylate Intermediate Synthesis

Methyl quinoline-5-carboxylate is an ideal starting material for the synthesis of 2-chloroquinoline-5-carboxylate esters, which are key intermediates in the preparation of various bioactive molecules. Its methyl ester functionality allows for direct chlorination at the 2-position under oxidative conditions, as demonstrated in a reported method for isomeric quinoline carboxylates [1]. This approach is more efficient than using the free acid, which would require protection/deprotection, and provides a regioselective entry point for further diversification [1]. Researchers engaged in the synthesis of quinoline-based pharmaceuticals or agrochemicals should prioritize this compound for building complex libraries.

Selective Kinase & Epigenetic Inhibitor Scaffold

The compound's lack of significant inhibitory activity against HMG-CoA reductase, as confirmed by enzymatic assay [2], positions it as a clean scaffold for the development of selective inhibitors targeting other enzymes. For instance, novel quinoline compounds derived from similar carboxylate scaffolds have shown activity as DNA methyltransferase (DNMT) inhibitors and degraders, with submicromolar antiproliferative effects in cancer cells [3]. Researchers aiming to avoid confounding metabolic effects in their assays can confidently use this scaffold, knowing it does not inherently interfere with cholesterol biosynthesis pathways [2]. This is particularly valuable in oncology and epigenetics research, where selectivity is paramount.

Preferred Lead Optimization Scaffold

Based on its computed physicochemical profile, methyl quinoline-5-carboxylate is a superior choice for medicinal chemistry campaigns focused on oral drug candidates. Its molecular weight (187.19 g/mol) and consensus LogP (2.0) are within optimal ranges for oral bioavailability, as defined by Lipinski's Rule of Five [4]. This makes it a more attractive starting point than heavier, more lipophilic analogs like ethyl 8-(bromomethyl)quinoline-5-carboxylate, which has a molecular weight of 294.14 g/mol and a LogP of 3.31 . Teams initiating a hit-to-lead program should select this compound to maximize the likelihood of achieving favorable ADME properties in downstream optimization.

Antimalarial Drug Discovery and Intermediate Synthesis

Quinoline derivatives are a cornerstone of antimalarial chemotherapy, and methyl quinoline-5-carboxylate can serve as a versatile intermediate for synthesizing novel antimalarial agents . Its structural similarity to known antimalarials like chloroquine and primaquine, combined with its favorable physicochemical properties, makes it a logical building block for exploring new chemical space in this therapeutic area . Furthermore, its use as an intermediate in the synthesis of more complex quinoline derivatives is well-documented . Researchers in neglected tropical disease drug discovery should consider this compound for generating focused libraries of quinoline-based antimalarial candidates.

Application
Selection Property
Validation Focus
2-Chloroquinoline synthesis
Direct chlorination-compatible ester
Regioselective derivatization yield review
Kinase/epigenetic inhibitor research
Absence of HMG-CoA reductase interference
Selectivity profiling against metabolic enzymes
Hit-to-lead optimization
Favorable computed drug-likeness profile
ADME property verification in cell-based assays
Antimalarial compound libraries
Quinoline core with synthetic versatility
Antimalarial activity screening in phenotypic assays

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